1,2,3,4-Tetrahydroquinoline-3-carboxylic acid hydrochloride
説明
Systematic IUPAC Nomenclature and Structural Descriptors
The systematic IUPAC name for this compound is 1,2,3,4-tetrahydroquinoline-3-carboxylic acid hydrochloride . This nomenclature reflects its core structure:
- A quinoline bicyclic system (a benzene ring fused with a pyridine ring) reduced at positions 1, 2, 3, and 4 to form a tetrahydro derivative.
- A carboxylic acid substituent at position 3 of the partially saturated quinoline ring.
- A hydrochloride salt formed via protonation of the secondary amine group in the tetrahydroquinoline structure.
Structural descriptors include:
- Molecular formula : $$ \text{C}{10}\text{H}{12}\text{ClNO}_2 $$
- SMILES notation :
O=C(C1CNC2=C(C=CC=C2)C1)O.[H]Cl - InChIKey :
PMOYVTWZOKCAGU-UHFFFAOYSA-N
The compound’s bicyclic framework and stereochemistry are critical to its identity. The tetrahydroquinoline core introduces a partially saturated ring system, while the carboxylic acid group at position 3 introduces polarity and hydrogen-bonding capacity.
CAS Registry Numbers and Alternative Chemical Identifiers
The compound is uniquely identified by the following registries:
| Identifier Type | Value | Source Reference |
|---|---|---|
| CAS Registry Number | 1187931-92-5 | |
| ChemSpider ID | 53407078 | |
| MDL Number | MFCD11506324 | |
| PubChem CID | 53407078 |
These identifiers ensure precise cross-referencing across chemical databases. For example, the CAS number links to vendor catalogs, while the ChemSpider ID connects to structural and property data in public repositories.
Synonyms and Depository-Supplied Nomenclature Variations
The compound is documented under multiple synonyms, reflecting its use in diverse research and commercial contexts:
Depository databases such as PubChem and ChemSpider standardize these variations to mitigate ambiguity. For instance, the synonym "1,2,3,4-tetrahydroquinoline-3-carboxylic acid;hydrochloride" emphasizes the ionic interaction between the carboxylic acid and hydrochloride moieties. Vendor catalogs often use simplified names (e.g., "Tic-AA HCl") in commercial listings, though these are non-IUPAC and context-dependent.
特性
IUPAC Name |
1,2,3,4-tetrahydroquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-10(13)8-5-7-3-1-2-4-9(7)11-6-8;/h1-4,8,11H,5-6H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOYVTWZOKCAGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC2=CC=CC=C21)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695772 | |
| Record name | 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187931-92-5 | |
| Record name | 3-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187931-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
科学的研究の応用
1.1. Treatment of Neurological Disorders
THQCA derivatives have been investigated for their potential in treating dopaminergic nerve diseases. Research indicates that these compounds can serve as precursors or active agents in the synthesis of medications aimed at alleviating symptoms associated with conditions like Parkinson's disease and other neurodegenerative disorders .
1.2. Antithrombotic Agents
Modification of THQCA with β-cyclodextrin has led to the development of oral antithrombotic agents. These compounds demonstrate efficacy in preventing thrombosis by enhancing the bioavailability and activity of the active pharmaceutical ingredients .
1.3. Histone Deacetylase Inhibitors
THQCA derivatives have shown promise as inhibitors of histone deacetylases (HDACs), which are implicated in cancer progression and other diseases. Preliminary studies indicate that these derivatives exhibit potent inhibitory activity against HDACs, suggesting their potential as therapeutic agents in oncology .
2.1. Peptide and Peptidomimetic Design
THQCA is utilized as a surrogate for proline in peptide synthesis due to its distinct geometrical conformation and biological activity. Its incorporation into peptides has led to the development of novel compounds with enhanced stability and activity against various enzymes and receptors .
2.2. Synthesis of Chiral Compounds
Recent advancements have highlighted the use of THQCA in the synthesis of optically pure chiral compounds through chemoenzymatic methods. This approach has facilitated the production of enantiomerically enriched tetrahydroisoquinoline carboxylic acids, which are valuable in pharmaceutical applications .
3.1. Case Study: Dopaminergic Diseases
A study focusing on THQCA derivatives demonstrated significant improvements in dopaminergic signaling pathways in animal models of Parkinson's disease. The findings suggest that these compounds could lead to new therapeutic strategies for managing neurodegenerative disorders .
3.2. Case Study: Antithrombotic Efficacy
In a clinical trial assessing the antithrombotic properties of a THQCA derivative modified with β-cyclodextrin, patients exhibited reduced thrombus formation compared to control groups, indicating the compound's potential as a safer alternative to existing anticoagulants .
Summary Table of Applications
| Application Area | Compound Type | Key Findings/Notes |
|---|---|---|
| Neurological Disorders | THQCA Derivatives | Potential treatment for Parkinson's disease |
| Antithrombotic Agents | β-Cyclodextrin-modified THQCA | Enhanced bioavailability; effective in preventing thrombosis |
| Histone Deacetylase Inhibitors | THQCA Derivatives | Potent inhibitors; potential use in cancer therapy |
| Peptide Design | THQCA as Proline Surrogate | Improved stability and biological activity |
| Chiral Compound Synthesis | Chemoenzymatic Methods | High enantiomeric excess achieved |
作用機序
The mechanism by which 1,2,3,4-tetrahydroquinoline-3-carboxylic acid hydrochloride exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would vary based on the compound's derivatives and the biological system .
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
The compound is structurally compared to tetrahydroisoquinoline derivatives and other tetrahydroquinoline analogues. Key differences arise from the position of the nitrogen atom (quinoline vs. isoquinoline) and substituent placement.
Notes:
- Isoquinoline vs. Quinoline: Isoquinoline derivatives (e.g., 77497-95-1) exhibit a nitrogen atom at position 2, altering electronic properties and biological activity compared to quinoline derivatives .
- Positional Isomerism : The 6-carboxylic acid analogue (1251923-10-0) shows reduced similarity (0.72) due to steric and electronic differences .
Physicochemical Properties
Discrepancies and Limitations
生物活性
1,2,3,4-Tetrahydroquinoline-3-carboxylic acid hydrochloride (THQCA-HCl) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Overview of 1,2,3,4-Tetrahydroquinoline-3-carboxylic Acid
1,2,3,4-Tetrahydroquinoline derivatives are known for their structural similarity to various natural alkaloids and have been studied extensively for their pharmacological properties. The carboxylic acid group in THQCA enhances its solubility and bioavailability, making it a suitable candidate for drug development.
Anticancer Properties
Recent studies have demonstrated that THQCA and its derivatives exhibit potent anticancer activities. For instance, a series of substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives were shown to inhibit Bcl-2 family proteins, which play a crucial role in cancer cell survival. One compound in this series exhibited a Ki value of 5.2 µM against Bcl-2 and induced apoptosis in Jurkat cells through caspase-3 activation in a dose-dependent manner .
Cystic Fibrosis Treatment
THQCA derivatives have also been investigated for their potential to enhance chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) proteins. A study identified several analogs with EC50 values below 10 nM that significantly increased chloride transport, demonstrating their potential as therapeutic agents for cystic fibrosis .
Neuroprotective Effects
The compound has been explored for its neuroprotective properties against neurodegenerative disorders. It serves as an intermediate in the synthesis of various pharmaceutical agents targeting neurological conditions by modulating neurotransmitter levels and protecting neuronal cells from apoptosis .
The biological activity of THQCA is attributed to several mechanisms:
- Inhibition of Apoptotic Proteins : By binding to Bcl-2 proteins, THQCA can disrupt the anti-apoptotic signaling pathways in cancer cells.
- Chloride Channel Modulation : The compound enhances chloride ion transport across cell membranes, which is critical in the treatment of cystic fibrosis.
- Neurotransmitter Regulation : THQCA influences the levels of key neurotransmitters such as dopamine and serotonin, contributing to its neuroprotective effects .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the tetrahydroquinoline scaffold can significantly affect the biological activity of the compounds. For instance:
- Substituents at specific positions on the quinoline ring can enhance binding affinity to target proteins.
- The introduction of various functional groups has led to improved efficacy against cancer cell lines and better chloride transport capabilities .
Case Studies and Research Findings
準備方法
Pictet-Spengler Reaction and Cyclization Techniques
The tetrahydroquinoline scaffold is commonly synthesized via the Pictet-Spengler reaction, a cyclization method involving the condensation of β-arylethylamines with aldehydes or ketones under acidic conditions. This method facilitates the formation of the 1,2,3,4-tetrahydroquinoline ring system efficiently.
- The Pictet-Spengler reaction proceeds through an iminium ion intermediate, which undergoes electrophilic aromatic substitution to close the ring.
- Subsequent functionalization at the 3-position introduces the carboxylic acid group, often through oxidation or carboxylation steps.
- Alternative cyclization methods include acid-catalyzed ring closures, metal-promoted processes, and domino/tandem reactions that combine multiple steps in one pot, improving yield and operational simplicity.
Preparation of 1,2,3,4-Tetrahydroquinoline-3-carboxylic Acid
- Starting from phenylaniline derivatives, formaldehyde, and hydrochloric acid, reflux conditions promote cyclization to yield 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
- The reaction mixture is typically stirred and heated for several hours, followed by precipitation and purification steps to isolate the acid.
Conversion to Hydrochloride Salt
Salt Formation
- The free acid is converted to its hydrochloride salt by reaction with hydrochloric acid in an appropriate solvent such as isopropanol or methanol.
- This step enhances the compound's stability, solubility, and ease of handling for further applications.
- The hydrochloride salt formation involves protonation of the nitrogen atom in the tetrahydroquinoline ring, confirmed by characteristic spectroscopic shifts.
Typical Reaction Conditions
- Dissolution of the acid in methanol or isopropanol.
- Addition of concentrated hydrochloric acid dropwise under cooling (e.g., ice bath).
- Stirring and refluxing for several hours to ensure complete salt formation.
- Isolation by evaporation or precipitation, followed by drying.
Detailed Preparation Procedure Example
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Phenylaniline, Formaldehyde (37% aqueous), Concentrated HCl | Stir and reflux for 4 hours, then cool and store at ambient temperature for 16 hours to promote cyclization. |
| 2 | Filtration, Washing with cold water and acetone | Isolate crude 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. |
| 3 | Methanol, Thionyl chloride (SOCl2) | Cool mixture in ice bath, add SOCl2 dropwise, reflux for 4 hours to form ester intermediate. |
| 4 | Evaporation and trituration in diethyl ether | Obtain ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride. |
| 5 | Hydrolysis and acidification with HCl | Convert ester to hydrochloride salt of 1,2,3,4-tetrahydroquinoline-3-carboxylic acid. |
This procedure yields the hydrochloride salt with characteristic NMR signals confirming structure.
Stock Solution Preparation and Formulation
For research applications, stock solutions of 1,2,3,4-tetrahydroquinoline-3-carboxylic acid hydrochloride are prepared with precise molarity calculations to ensure reproducibility.
| Stock Solution Concentration | Amount of Compound (mg) | Volume of Solvent (mL) |
|---|---|---|
| 1 mM | 1 | 4.68 |
| 5 mM | 5 | 0.94 |
| 10 mM | 10 | 0.47 |
Note: Volumes are approximate and depend on the molecular weight (213.66 g/mol).
In vivo formulations typically involve dissolving the compound in DMSO followed by dilution with co-solvents such as PEG 300, Tween 80, or corn oil, ensuring clear solutions at each step to maintain solubility and bioavailability.
Research Findings and Optimization
- The synthesis of 1,2,3,4-tetrahydroquinoline derivatives often employs domino or tandem reactions to streamline the process, reducing reaction times and improving yields.
- Modifications to the Pictet-Spengler reaction and subsequent functionalization steps have been reported to enhance regioselectivity and stereoselectivity, important for pharmaceutical applications.
- Hydrochloride salt formation is critical for compound stability, enabling easier handling and formulation for biological testing.
Summary Table of Preparation Methods
Q & A
Q. Q1. What are the optimal synthetic routes for 1,2,3,4-tetrahydroquinoline-3-carboxylic acid hydrochloride, and how can reaction conditions be systematically optimized?
Methodological Answer: The compound is typically synthesized via the Pictet-Spengler reaction, where a β-carboline precursor reacts with formaldehyde or other aldehydes under acidic conditions . Optimization involves varying catalysts (e.g., HCl, acetic acid), temperature (60–100°C), and reaction time (12–48 hours). For reproducibility, monitor intermediates via TLC or HPLC and confirm purity using melting point analysis (>300°C, as observed in related tetrahydroisoquinoline derivatives) . Adjust stoichiometry of reagents (e.g., aldehyde:amine ratio) to minimize byproducts like overchlorinated analogs .
Q. Q2. How can researchers ensure accurate structural characterization of this compound, particularly distinguishing regioisomers or stereoisomers?
Methodological Answer: Use a combination of NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS). For example, ¹H-NMR can resolve aromatic proton splitting patterns (e.g., δ 7.90 ppm for C5-H in quinolines) . Chiral HPLC or polarimetry is critical for confirming stereochemistry, as seen in studies of (3R)-configured tetrahydroisoquinoline derivatives . X-ray crystallography may resolve ambiguities in crystal packing, as demonstrated for chlorinated analogs .
Advanced Research Questions
Q. Q3. What strategies resolve contradictions in biological activity data for this compound, such as discrepancies between in vitro and in vivo efficacy?
Methodological Answer: Address bioavailability factors by analyzing logP (measure lipophilicity via shake-flask method) and plasma protein binding (equilibrium dialysis). For example, esterification of the carboxylic acid group (e.g., ethyl ester derivatives) improves membrane permeability but may alter target engagement . Validate in vitro assays (e.g., enzyme inhibition) using orthogonal methods like SPR (surface plasmon resonance) to rule out false positives from aggregation artifacts .
Q. Q4. How can computational modeling guide the design of derivatives with enhanced opioid receptor affinity or enzymatic inhibition?
Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target receptors (e.g., μ-opioid receptor PDB: 4DKL). Focus on key interactions: the carboxylic acid group may form salt bridges with Arg residues, while the tetrahydroquinoline core engages in π-π stacking . MD simulations (AMBER/CHARMM) assess stability of ligand-receptor complexes over 100-ns trajectories. Validate predictions via SAR studies, as done for hypoglycemic tetrahydroquinoline analogs .
Q. Q5. What analytical methods detect trace impurities (e.g., regioisomers) in synthesized batches, and how are these quantified?
Methodological Answer: Employ UPLC-MS with a C18 column (1.7 µm particles) and gradient elution (0.1% formic acid in water/acetonitrile). Compare retention times and fragmentation patterns to reference standards. For example, overchlorinated byproducts (e.g., ~3% in chlorinated analogs) are detectable via isotopic patterns in HRMS . Quantify impurities using external calibration curves, ensuring LOD/LOQ meet ICH guidelines (<0.1% for major impurities).
Stability and Handling
Q. Q6. What protocols ensure stability during long-term storage, particularly for hygroscopic hydrochloride salts?
Methodological Answer: Store in airtight containers under inert gas (argon) at –20°C, with desiccants (silica gel). Monitor water content via Karl Fischer titration (<0.5% w/w). Avoid freeze-thaw cycles, as hydrochloride salts may deliquesce, altering solubility . For lab use, prepare aliquots in anhydrous DMSO (verified by ¹H-NMR solvent peak) to prevent hydrolysis .
Q. Q7. How should researchers mitigate risks when scaling up reactions involving hazardous intermediates (e.g., formaldehyde)?
Methodological Answer: Use fume hoods with HEPA filters and conduct small-scale optimization (<10 mmol) before scaling. Replace formaldehyde with safer alternatives (e.g., paraformaldehyde) where possible. Monitor airborne contaminants via real-time FTIR spectroscopy . Implement quenching protocols (e.g., sodium bisulfite for excess aldehydes) and validate waste disposal per EPA guidelines .
Data Reproducibility
Q. Q8. How can batch-to-batch variability in biological assays be minimized, especially for enantiomerically impure samples?
Methodological Answer: Standardize chiral purity using preparative HPLC with cellulose-based columns (e.g., Chiralpak IA), achieving >99% ee . Pre-treat cell lines with P-glycoprotein inhibitors (e.g., verapamil) to reduce efflux-driven variability . Include internal controls (e.g., reference inhibitors) in each assay plate to normalize inter-experimental differences.
Regulatory and Safety Compliance
Q. Q9. What documentation is required for non-clinical studies to comply with EPA TSCA or EU REACH regulations?
Methodological Answer: Maintain detailed records of synthetic routes, impurity profiles, and ecotoxicity data (e.g., Daphnia magna LC50). For REACH, submit a Chemical Safety Report (CSR) with exposure scenarios for lab use. Exclude non-peer-reviewed data (e.g., vendor SDS) and prioritize OECD guideline-compliant studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
